2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1223419-02-0
VCID: VC5121991
InChI: InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(16)10-15/h1-2,4-5,13,16H,3,6-7,9-10H2
SMILES: C1CC(CN(C1)CC2=CC=CC=C2C#N)O
Molecular Formula: C13H16N2O
Molecular Weight: 216.284

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile

CAS No.: 1223419-02-0

Cat. No.: VC5121991

Molecular Formula: C13H16N2O

Molecular Weight: 216.284

* For research use only. Not for human or veterinary use.

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile - 1223419-02-0

Specification

CAS No. 1223419-02-0
Molecular Formula C13H16N2O
Molecular Weight 216.284
IUPAC Name 2-[(3-hydroxypiperidin-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(16)10-15/h1-2,4-5,13,16H,3,6-7,9-10H2
Standard InChI Key DUGBIJCQRKDHGK-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=C2C#N)O

Introduction

Chemical Identity and Structural Features

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile (C₁₃H₁₅N₂O) consists of a benzonitrile moiety linked via a methylene bridge to a 3-hydroxypiperidine ring. The hydroxypiperidine group introduces a chiral center at the 3-position, necessitating stereoselective synthesis for enantiomerically pure forms. Key structural attributes include:

  • Molecular formula: C₁₃H₁₅N₂O

  • Molecular weight: 215.27 g/mol

  • Functional groups: Nitrile (-C≡N), tertiary amine (piperidine), and hydroxyl (-OH) .

The compound’s polarity, influenced by the nitrile and hydroxyl groups, impacts its solubility in organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Key Reaction Steps

The synthesis of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile typically involves a nucleophilic substitution or reductive amination strategy. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Formation of the benzyl intermediate: 2-Cyanobenzyl bromide reacts with 3-hydroxypiperidine in the presence of a base (e.g., triethylamine) to form the N-alkylated product.

  • Purification: Column chromatography or recrystallization isolates the target compound.

Example protocol:

  • Step 1: Combine 2-cyanobenzyl bromide (1.0 equiv), 3-hydroxypiperidine (1.2 equiv), and triethylamine (2.5 equiv) in THF. Stir at 25°C for 12 hours .

  • Step 2: Concentrate under reduced pressure, resuspend in water, and extract with ethyl acetate. Dry over Na₂SO₄ and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) .

Optimization Challenges

  • Steric hindrance: The 3-hydroxy group on piperidine may slow alkylation kinetics, necessitating elevated temperatures or catalytic agents.

  • Racemization: Chirality at the 3-position requires asymmetric synthesis or resolution techniques to obtain enantiopure material .

Physicochemical Properties

Experimental and predicted properties of 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile include:

PropertyValue/DescriptionSource
Melting point128–132°C (predicted)Calculated
LogP (lipophilicity)1.4 ± 0.3ACD/Labs
Solubility in water2.1 mg/mL (25°C)EPI Suite
pKa (hydroxyl group)9.8 ± 0.2ChemAxon

The compound’s moderate lipophilicity (LogP ~1.4) suggests adequate membrane permeability for biological assays .

Pharmacological and Industrial Applications

Role in PARP Inhibitor Synthesis

2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile serves as a structural analog to intermediates in PARP inhibitor production, such as Olaparib impurities . PARP inhibitors are critical in oncology for targeting DNA repair mechanisms in BRCA-mutant cancers.

Enzymatic Inhibition Studies

Preliminary studies suggest activity against piperazine-dependent enzymes, including histone deacetylases (HDACs) and kinase targets . For example:

  • HDAC6 inhibition: IC₅₀ = 12 µM (in vitro, HeLa cell lysates) .

  • Selectivity profile: >10-fold selectivity over HDAC1/2 isoforms .

Future Research Directions

  • Stereochemical optimization: Develop enantioselective routes to evaluate pharmacological differences between (R)- and (S)-isomers.

  • Structure-activity relationship (SAR) studies: Modify the piperidine hydroxyl group to enhance target affinity.

  • In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

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